S1PL-IN-31 - 1538574-95-6

S1PL-IN-31

Catalog Number: EVT-280740
CAS Number: 1538574-95-6
Molecular Formula: C26H23ClN6
Molecular Weight: 454.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
S1PL-IN-31 is an inhibitor of the sphingosine-1-phosphate (S1P)-catabolizing enzyme S1P Lyase (S1PL) and an antagonist of the 7-transmembrane helical protein Smoothened.
Overview

S1PL-IN-31 is a chemical compound identified as an inhibitor of sphingosine-1-phosphate lyase, an enzyme involved in sphingolipid metabolism. This compound demonstrates potential therapeutic applications due to its dual functionality, acting both as an inhibitor and an antagonist of specific cellular pathways. The compound has garnered attention for its implications in treating various diseases linked to sphingolipid dysregulation, including autoimmune disorders and inflammation-related conditions.

Source and Classification

S1PL-IN-31 is classified under sphingosine-1-phosphate lyase inhibitors, with a specific focus on its role in modulating sphingosine-1-phosphate levels within biological systems. The compound is cataloged with the CAS number 1538574-95-6 and is available from various chemical suppliers, indicating its relevance in biochemical research and potential clinical applications .

Synthesis Analysis

The synthesis of S1PL-IN-31 involves several methodologies aimed at achieving high purity and efficacy. The compound is synthesized through a multi-step chemical process that includes:

  1. Starting Materials: Non-chiral or racemic precursors are utilized to produce enantiopure forms of 2-vinyl sphingolipids.
  2. Enzymatic Reactions: Lipases may be employed for the desymmetrization of diols, which is crucial for obtaining the desired stereochemistry .
  3. Purification Techniques: Techniques such as chromatographic separation and derivatization are used to isolate and purify the final product.

The synthesis process is detailed in various studies, highlighting the use of advanced chromatographic methods to ensure the high yield of S1PL-IN-31 .

Molecular Structure Analysis

The molecular structure of S1PL-IN-31 can be characterized by its distinct functional groups that contribute to its inhibitory activity against sphingosine-1-phosphate lyase. Specific data regarding its molecular formula and structural configuration are essential for understanding its reactivity and interaction with biological targets.

Structural Data

  • Molecular Formula: Not explicitly provided but can be derived from synthetic pathways.
  • Key Functional Groups: The presence of vinyl groups and specific substituents that enhance binding affinity to the enzyme.

Detailed structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate the precise arrangement of atoms within the molecule .

Chemical Reactions Analysis

S1PL-IN-31 participates in various chemical reactions, primarily focusing on its interaction with sphingosine-1-phosphate lyase. The mechanism of inhibition involves:

  1. Binding Affinity: The compound binds to the active site of the enzyme, preventing substrate access.
  2. Inhibition Kinetics: Studies report an IC50 value of approximately 210 nM, indicating a potent inhibitory effect on enzyme activity .

Further investigations into the reaction pathways reveal that S1PL-IN-31 may also influence downstream signaling pathways associated with sphingolipid metabolism.

Mechanism of Action

The mechanism of action for S1PL-IN-31 involves:

  1. Enzyme Inhibition: By binding to sphingosine-1-phosphate lyase, S1PL-IN-31 disrupts the normal catalytic cycle of the enzyme.
  2. Alteration of Sphingolipid Levels: This inhibition leads to increased levels of sphingosine-1-phosphate, which can have various biological effects, including modulation of cell proliferation and survival pathways .

Data supporting these mechanisms come from biochemical assays that measure enzyme activity before and after treatment with S1PL-IN-31.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of S1PL-IN-31 is crucial for its application in scientific research:

  • Solubility: Typically soluble in organic solvents; specific solubility data may vary based on formulation.
  • Stability: Stability under physiological conditions is essential for therapeutic applications; studies assess degradation rates and reaction stability.

These properties are often characterized through standard analytical techniques such as high-performance liquid chromatography and mass spectrometry.

Applications

S1PL-IN-31 has several scientific applications, particularly in pharmacological research:

  1. Therapeutic Development: Investigated for potential use in treating autoimmune diseases, cancer, and other conditions associated with altered sphingolipid metabolism.
  2. Biochemical Research: Utilized as a tool compound in studies aimed at understanding sphingolipid signaling pathways and their implications in disease processes.

Ongoing research continues to explore the full therapeutic potential of S1PL-IN-31, making it a significant compound within the field of medicinal chemistry .

Introduction to S1PL-IN-31: Chemical and Functional Characterization

Structural Identification of S1PL-IN-31

S1PL-IN-31 (CAS 1538574-95-6) is a synthetically derived small molecule with a defined stereochemical configuration critical to its biological activity. Its structural architecture integrates multiple pharmacophores enabling dual-pathway modulation.

Molecular Formula and IUPAC Nomenclature

The compound has a molecular formula of C₂₆H₂₃ClN₆ and a molecular weight of 454.96 g/mol [1] . The IUPAC name is:6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile [6]. This nomenclature reflects three key structural domains:

  • A (R)-2-methylpiperazine core providing stereospecificity
  • A 4-benzyl-7-chlorophthalazine moiety
  • A 5-cyanopyridyl substituent

The chiral center at the 2-methylpiperazine position (R-configuration) is essential for target engagement, as confirmed by crystallographic studies [5].

Physicochemical Properties

S1PL-IN-31 exhibits characteristic properties that influence its research applications:

Table 1: Physicochemical Profile of S1PL-IN-31

PropertyValue/SpecificationExperimental Conditions
AppearanceSolid powderRoom temperature
SolubilitySoluble in DMSO; limited aqueous solubility25°C
Stability (solid)>3 years-20°C, desiccated
Stability (solution)1 month-20°C in DMSO
Purity>98%HPLC/UV detection
LogP5.1Computational prediction
Hydrogen Bond Acceptors6Molecular descriptor

[6] [7]

The compound demonstrates thermal stability when stored at -20°C (long-term) or 0-4°C (short-term) under anhydrous conditions [6]. Solution stability in DMSO permits stock preparation for in vitro assays, though freeze-thaw cycles should be minimized. Chromatographic purity exceeding 98% ensures batch-to-batch reproducibility in experimental settings [7].

Dual-Function Pharmacological Activity

S1PL-IN-31 represents a rare class of bifunctional modulators, simultaneously targeting two distinct signaling pathways implicated in immune regulation and cellular proliferation.

S1P Lyase Inhibition (IC₅₀ and Mechanism)

S1PL-IN-31 potently inhibits sphingosine-1-phosphate lyase (S1PL), a pivotal enzyme in sphingolipid metabolism, with an IC₅₀ of 210 nM [4] [6]. The molecular mechanism involves:

  • Competitive binding at the S1PL catalytic site, preventing cleavage of the substrate sphingosine-1-phosphate (S1P)
  • Elevation of intracellular S1P concentrations (confirmed at 100 mg/kg in cardiac/lymphatic tissues) [4]
  • Lymphocyte trapping in secondary lymphoid organs, evidenced by:
  • Reduced CD4⁺/CD8⁺ T-cell and B-cell counts in peripheral blood
  • Suppression of lymphocyte infiltration in cervical/thoracic regions (2 mg/kg/day in EAE models) [4]

This S1P-elevating effect mirrors the pharmacological action of clinical S1P receptor modulators (e.g., fingolimod) but operates upstream at the metabolic level . The compound demonstrates efficacy in ameliorating neuromuscular weakness in experimental autoimmune encephalomyelitis (EAE) models, validating target engagement in immune dysregulation contexts [4].

Smoothened Receptor Antagonism (IC₅₀ and Pathway Modulation)

Simultaneously, S1PL-IN-31 acts as a selective antagonist of the Smoothened (Smo) receptor, a key transducer in the Hedgehog (Hh) pathway, with an IC₅₀ of 440 nM [4] [6]. Structural and functional studies reveal:

Table 2: Comparative Pharmacological Activity Profile

TargetIC₅₀FunctionBiological Consequence
S1P Lyase210 nMCatalytic inhibitionImmune cell sequestration
Smoothened (Smo)440 nMAllosteric antagonismSuppression of GLI-mediated transcription
  • Binding topology: S1PL-IN-31 occupies a cavity within Smo's 7-transmembrane domain, inducing conformational changes that prevent downstream GLI activation [5].
  • Disruption of ciliary translocation: Blocks Smo accumulation in primary cilia, verified via fluorescence-based cellular assays [3] [5].
  • Downstream effects:
  • Suppression of GLI1 transcription factor expression
  • Inhibition of cell proliferation in Hedgehog-dependent cancer models [3]

This dual-inhibitory profile positions S1PL-IN-31 uniquely for investigating crosstalk between sphingolipid metabolism and developmental signaling pathways. Its efficacy in reducing in vivo tumor growth highlights therapeutic potential in pathologies driven by aberrant Hh activation [5] [6].

Structural Basis for Dual-Target Engagement

Crystallographic analyses reveal distinct binding modalities for each target:

  • S1P Lyase: Hydrophobic interactions with the catalytic pocket via chlorophthalazine and benzyl groups [6].
  • Smoothened: Hydrogen bonding with D473⁶·⁵⁵ and hydrophobic contacts with transmembrane helices III, VI, and VII [5].

The stereospecific (R)-methylpiperazine configuration optimizes binding to both targets, while the cyanopyridine group enhances membrane permeability. This rational design explains the nanomolar potency against two structurally unrelated proteins [5] [6].

Table 3: Structural Determinants of Target Engagement

Target ProteinKey Binding InteractionsFunctional Domains Engaged
S1P Lyaseπ-π stacking (chlorophthalazine), Van der WaalsCatalytic cleft
Smoothened (Smo)H-bond (D473⁶·⁵⁵), Salt bridge (K395), HydrophobicTransmembrane helix bundle

Properties

CAS Number

1538574-95-6

Product Name

S1PL-IN-31

IUPAC Name

6-[(2R)-4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl]pyridine-3-carbonitrile

Molecular Formula

C26H23ClN6

Molecular Weight

454.96

InChI

InChI=1S/C26H23ClN6/c1-18-17-32(11-12-33(18)25-10-7-20(15-28)16-29-25)26-23-14-21(27)8-9-22(23)24(30-31-26)13-19-5-3-2-4-6-19/h2-10,14,16,18H,11-13,17H2,1H3/t18-/m1/s1

InChI Key

XUZUIICAPXZZDU-GOSISDBHSA-N

SMILES

N#CC1=CC=C(N2[C@H](C)CN(C3=NN=C(CC4=CC=CC=C4)C5=C3C=C(Cl)C=C5)CC2)N=C1

Solubility

Soluble in DMSO

Synonyms

S1P Lyase inhibitor-31; S1PLIN31; S1PLIN-31; S1PL-IN31; S1PL IN 31; S1PL-IN-31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.